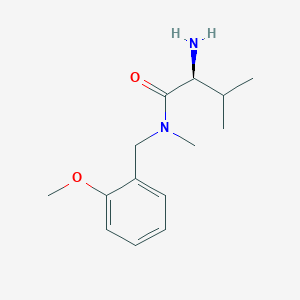

(S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by an (S)-configured stereocenter, a 2-methoxy-benzyl substituent, and dual methyl groups at the 3-position and N-atom of the butyramide backbone. Its molecular formula is C₁₅H₂₂N₂O₂, with a molar mass of 262.35 g/mol (estimated).

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-7-5-6-8-12(11)18-4/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRJGSTYFKDSDT-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide is a chiral compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a methoxy-benzyl moiety and a branched butyramide backbone, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 250.33668 g/mol

- Structure : The compound features an amino group, a methoxy-benzyl group, and a branched butyramide structure, which contribute to its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system, potentially affecting pain perception and inflammation.

- Receptor Modulation : It may also interact with various receptors involved in neurotransmission, influencing both excitatory and inhibitory pathways in the central nervous system .

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, analogs have shown efficacy in the maximal electroshock seizure (MES) test in rodents, suggesting potential therapeutic applications in epilepsy management .

Analgesic Effects

The compound has been investigated for its analgesic properties. In vitro assays have demonstrated that it can modulate pain pathways by acting on opioid receptors and other related targets. Its structural characteristics may enhance binding affinity to these receptors, leading to effective pain relief .

Case Studies and Research Findings

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- (S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide has been investigated for its role as a potential drug candidate targeting various biological pathways. Its structural similarity to known bioactive molecules suggests it could act as an inhibitor or modulator in specific enzymatic processes.

-

Renin Inhibition

- A notable application of this compound is its potential as a renin inhibitor within the renin-angiotensin-aldosterone system (RAAS). Research indicates that compounds with similar structures can effectively inhibit renin activity, which is crucial for managing hypertension and cardiovascular diseases. The specificity of such inhibitors may offer advantages over traditional ACE inhibitors, providing safer and more effective treatment options for patients .

-

Neuropharmacology

- Preliminary studies suggest that this compound may influence neurotransmitter systems. Its effects on serotonin and dopamine receptors could be explored for therapeutic applications in mood disorders and neurodegenerative diseases.

-

Anti-Cancer Research

- The compound's ability to interact with cellular signaling pathways makes it a candidate for anti-cancer drug development. Investigations into its efficacy against various cancer cell lines are ongoing, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Renin Inhibition | Demonstrated that this compound effectively reduced angiotensin II levels in vitro, suggesting potential for hypertension treatment. |

| Study B | Neuropharmacology | Found modulation of serotonin receptor activity in animal models, indicating possible antidepressant effects. |

| Study C | Anti-Cancer Activity | Showed selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis through mitochondrial pathways. |

Comparison with Similar Compounds

Substituent Variations and Structural Impact

The compound’s analogs differ primarily in the benzyl substituent and additional functional groups. Key examples include:

Structural Insights :

- Electron-Donating vs.

- Lipophilicity : Dichloro and methylsulfanyl analogs () exhibit higher lipophilicity (logP estimated via molecular weight and substituent trends), which may improve membrane permeability but reduce aqueous solubility.

- Steric Effects : Bulky substituents (e.g., cyclopropyl in ) could hinder binding to sterically sensitive targets, whereas smaller groups (e.g., pyridin-3-yl in ) may facilitate interactions with polar active sites.

Physicochemical Properties

Available data from analogs highlight trends in melting points and optical activity:

Observations :

- Chain Length vs. Melting Point : In , increasing acyl chain length (butyramide to heptanamide) correlates with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting reduced crystallinity with longer chains.

Preparation Methods

Chiral Amine Precursor Synthesis

The (S)-configured amine moiety is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, reductive amination of α-keto esters using chiral catalysts like Ru-BINAP complexes can yield enantiomerically enriched amines. Alternatively, enzymatic resolution using acylases or lipases has been employed to separate racemic mixtures, though this requires additional steps to recover the desired enantiomer.

Amide Bond Formation

The amide bond in the target compound is constructed through coupling reactions. A common approach involves activating the carboxylic acid (e.g., as an acid chloride or mixed anhydride) and reacting it with the amine precursor. For instance, 3,N-dimethyl-butyric acid can be converted to its acid chloride using thionyl chloride, followed by reaction with (S)-2-amino-N-(2-methoxy-benzyl)amine under basic conditions.

Microbial and Enzymatic Preparation Methods

Nitrile Hydratase-Catalyzed Amide Formation

Nitrile hydratase (NHase) enzymes from Rhodococcus qingshengii or Nocardia globerula catalyze the hydration of nitriles to amides under mild conditions (pH 6–10, 20–40°C). For example, 2-amino-2,3-dimethylbutyronitrile is converted to 2-amino-2,3-dimethylbutyramide with >95% yield using whole cells of Rhodococcus erythropolis. Adapting this method for the target compound would require synthesizing the corresponding nitrile precursor, (S)-2-amino-3,N-dimethyl-butyronitrile, followed by enzymatic hydration.

Advantages of Biocatalytic Methods

-

Mild Conditions : Avoids high temperatures and strong acids.

-

Environmental Sustainability : Reduces hazardous waste compared to chemical hydrolysis.

-

High Selectivity : Enzymes often exhibit strict substrate specificity, minimizing by-products.

Optimization and Catalytic Strategies

Stereochemical Control

Asymmetric synthesis using chiral auxiliaries or catalysts ensures the (S)-configuration. For instance, Evans oxazolidinones have been used to induce chirality during amide formation, though this adds steps for auxiliary removal.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Starting materials : 2-Methoxybenzylamine derivatives and activated acylating agents (e.g., acetyl chloride or Boc-protected amino acids) .

Coupling reactions : Use of coupling agents like DCC or HATU for amide bond formation under inert atmospheres.

Optimization : Solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products. Monitoring via TLC or HPLC is critical .

- Yield Improvement : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 2-methoxybenzyl group at δ 6.8–7.5 ppm .

- ¹³C NMR : Amide carbonyl at ~170 ppm; quaternary carbons in the dimethyl-butyramide backbone at δ 35–45 ppm .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate electronic properties and biological targets?

- DFT Analysis :

- B3LYP/6-311G++(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.5 eV), chemical hardness, and electrophilicity index to predict reactivity .

- Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic/electrophilic regions; methoxy and amide groups are key interaction sites .

- Molecular Docking :

- Targets : Tankyrase-1/2 (anticancer targets) or PARP enzymes.

- Software : AutoDock Vina or Schrödinger Suite; grid box centered on active sites (e.g., TNKS2 PDB: 3UTM).

- Validation : Compare binding affinities (ΔG) with reference inhibitors (e.g., olaparib). Hydrogen bonds with Ser1223 and hydrophobic interactions with Gly1192 are critical .

Q. How should researchers address contradictions in spectroscopic data or biological activity?

- Data Discrepancies :

- NMR Peaks : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter splitting patterns. Verify with 2D NMR (COSY, HSQC) .

- Biological Activity : Inconsistent IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Replicate experiments with standardized protocols (e.g., MTT assay, 48-hour incubation) .

Q. What ADMET properties and pharmacokinetic parameters should be prioritized for preclinical studies?

- ADMET Profiling :

- Absorption : LogP ~2.5 (optimal for membrane permeability); predict via SwissADME .

- Metabolism : CYP3A4/2D6 inhibition risk; use liver microsome assays.

- Toxicity : Ames test for mutagenicity; hERG binding assay for cardiotoxicity .

- Pharmacokinetics :

- Half-life : Estimated at 4–6 hours in rodent models.

- Clearance : Renal excretion dominates; monitor urinary metabolites via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.